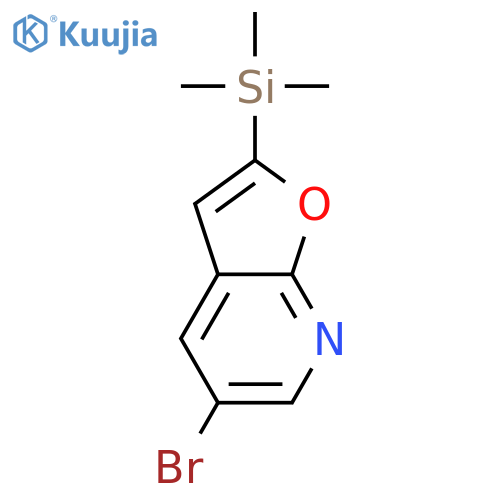

Cas no 1228665-74-4 (5-Bromo-2-(trimethylsilyl)furo2,3-bpyridine)

5-Bromo-2-(trimethylsilyl)furo2,3-bpyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

- A-6246

- AC1Q29TO

- AG-L-58057

- CTK5I8956

- MolPort-015-157-299

- BS-42564

- CS-0442757

- AKOS015834510

- (5-bromofuro[2,3-b]pyridin-2-yl)-trimethylsilane

- 1228665-74-4

- MFCD16628265

- DTXSID50678450

- 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine, AldrichCPR

- 5-Bromo-2-(trimethylsilyl)furo2,3-bpyridine

-

- MDL: MFCD16628265

- インチ: InChI=1S/C10H12BrNOSi/c1-14(2,3)9-5-7-4-8(11)6-12-10(7)13-9/h4-6H,1-3H3

- InChIKey: XVBPLCGYJFHHSE-UHFFFAOYSA-N

- SMILES: C[Si](C)(C)C1=CC2=CC(=CN=C2O1)Br

計算された属性

- 精确分子量: 268.98715g/mol

- 同位素质量: 268.98715g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

5-Bromo-2-(trimethylsilyl)furo2,3-bpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B688723-100mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 100mg |

$ 471.00 | 2023-04-18 | ||

| TRC | B688723-250mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 250mg |

$ 821.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1257037-100mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 95% | 100mg |

$240 | 2024-06-06 | |

| Matrix Scientific | 055657-100mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 100mg |

$237.00 | 2021-06-27 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE001192-1G |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 1g |

¥10696.47 | 2023-11-11 | ||

| 1PlusChem | 1P00A5YQ-100mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 95% | 100mg |

$174.00 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257037-100mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 95% | 100mg |

$240 | 2025-02-27 | |

| TRC | B688723-25mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 25mg |

$ 190.00 | 2023-04-18 | ||

| abcr | AB263590-1 g |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 1 g |

€891.00 | 2023-07-20 | ||

| A2B Chem LLC | AE73490-100mg |

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine |

1228665-74-4 | 95% | 100mg |

$183.00 | 2024-04-20 |

5-Bromo-2-(trimethylsilyl)furo2,3-bpyridine 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

5-Bromo-2-(trimethylsilyl)furo2,3-bpyridineに関する追加情報

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine: A Comprehensive Overview

In recent years, the compound 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine, identified by the CAS number CAS No. 1228665-74-4, has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of furo[2,3-b]pyridine, a heterocyclic structure that combines the properties of furan and pyridine rings. The introduction of a bromine atom at the 5-position and a trimethylsilyl group at the 2-position introduces unique electronic and steric effects, making this compound a valuable building block in various synthetic strategies.

The synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods and transition-metal-mediated reactions have enabled more efficient pathways for its preparation. For instance, researchers have explored the use of palladium catalysts to facilitate coupling reactions, which are critical in constructing the furo[2,3-b]pyridine framework. These methods not only enhance yield but also improve the overall purity of the final product.

The structural features of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine make it an attractive candidate for applications in drug discovery and materials science. The bromine substituent at the 5-position serves as an excellent leaving group, facilitating nucleophilic substitutions in subsequent transformations. Meanwhile, the trimethylsilyl group at the 2-position provides steric protection during sensitive reactions while also contributing to the compound's stability under harsh conditions.

Recent studies have highlighted the potential of this compound as a precursor for bioactive molecules. For example, its use in constructing complex heterocyclic frameworks has been reported in several medicinal chemistry journals. These frameworks are often associated with anti-cancer and anti-inflammatory activities, underscoring the importance of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine as a key intermediate in drug development.

In addition to its role in organic synthesis, this compound has found applications in materials science. Its ability to form stable coordination complexes with transition metals has been leveraged in designing new catalysts for industrial processes. For instance, researchers have demonstrated its utility in asymmetric catalysis, where it serves as a chiral ligand to induce enantioselectivity in key reactions.

The versatility of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is further exemplified by its use in click chemistry methodologies. The presence of reactive groups allows for rapid and efficient assembly of larger molecular structures. This has been particularly beneficial in combinatorial chemistry approaches aimed at discovering novel bioactive agents.

In conclusion, 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine, with its unique structural features and reactivity profile, continues to be a focal point in contemporary chemical research. Its applications span across various disciplines, from drug discovery to materials science, underscoring its significance as a versatile building block in modern organic synthesis.

1228665-74-4 (5-Bromo-2-(trimethylsilyl)furo2,3-bpyridine) Related Products

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)

- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)